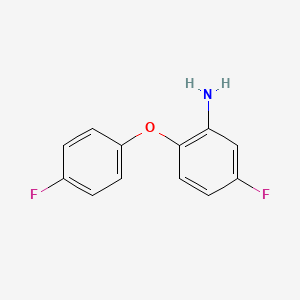

5-氟-2-(4-氟苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Fluoro-2-(4-fluorophenoxy)aniline is a fluorinated aniline derivative that is of interest in various chemical research areas. While the specific compound is not directly mentioned in the provided papers, the research on related fluorinated anilines and their derivatives offers insights into the potential properties and applications of 5-Fluoro-2-(4-fluorophenoxy)aniline.

Synthesis Analysis

The synthesis of fluorinated anilines can involve several steps, including substitution reactions and catalytic processes. For instance, a synthetic approach to 5-aryl-2,2'-bipyridines bearing a fluorine-containing aniline residue has been developed using sequential ipso-substitution and the aza-Diels–Alder reaction . Similarly, novel polyimides with fluorinated aniline moieties have been synthesized via the Williamson ether condensation reaction followed by hydrogenation . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-(4-fluorophenoxy)aniline, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is crucial in determining their reactivity and photophysical properties. For example, the incorporation of a fluorine atom into the aniline fragment can cause shifts in emission maxima and changes in quantum yield . The molecular structure of 5-Fluoro-2-(4-fluorophenoxy)aniline, with its two fluorine atoms, would likely exhibit unique electronic effects due to the electronegativity of fluorine and the potential for intramolecular interactions.

Chemical Reactions Analysis

Fluorinated anilines participate in various chemical reactions, which can be influenced by the presence and position of fluorine atoms. The reactivity of fluoroanilines has been estimated using DFT calculations, showing that certain substituents can prevent reactions from occurring . The presence of fluorine atoms can also affect the optical properties of the resulting compounds, as seen in the synthesis of a novel compound involving a Heck reaction and reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are often characterized by their solubility, thermal stability, and electronic properties. For instance, polyimides containing fluorinated aniline moieties have shown excellent solubility in various solvents, high glass-transition temperatures, and low dielectric constants . The optical properties, such as UV-Vis and fluorescence spectra, are also important characteristics of these compounds . The intramolecular N-H…F hydrogen bonding interaction in a series of 4-anilino-5-fluoroquinazolines has been experimentally and theoretically characterized, indicating that fluorine can act as a weak hydrogen bond acceptor . These findings could be relevant to the analysis of 5-Fluoro-2-(4-fluorophenoxy)aniline, as similar interactions may be present.

科学研究应用

激酶抑制剂开发

研究表明,氟化苯胺在激酶抑制剂的开发中具有实用性。一项研究对各种氟化苯胺(包括与 c-Met 激酶络合的衍生物)进行了对接和定量构效关系 (QSAR) 分析。这些研究有助于了解有助于抑制活性的分子取向和构象,为有效激酶抑制剂的设计提供了见解 (Caballero 等人,2011)。

新型合成方法

已经开发出创新的合成方法来构建复杂分子。例如,单齿暂态导向基团辅助钌 (II) 催化的苯甲醛直接邻位 C-H 酰亚胺化,使用 2-氟-5-(三氟甲基)苯胺,展示了一种有效构建喹唑啉和稠合异吲哚酮骨架的技术 (Wu 等人,2021)。

荧光研究

已经研究了氟化苯胺的荧光猝灭能力,为理解荧光化合物中的分子相互作用提供了有价值的数据。这包括研究硼酸衍生物在各种溶剂中被苯胺猝灭的荧光,有助于了解荧光机制和设计新的荧光材料 (Geethanjali 等人,2015)。

电致变色材料

氟化苯胺还用于电致变色材料的合成。一项研究重点介绍了基于苯胺衍生物的新型聚合物的电化学合成,显示出作为染料敏化太阳能电池中对电极的巨大潜力。这证明了氟化苯胺在开发节能材料中的作用 (Shahhosseini 等人,2016)。

安全和危害

属性

IUPAC Name |

5-fluoro-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDRMBDSYBIOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346609 |

Source

|

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(4-fluorophenoxy)aniline | |

CAS RN |

20653-64-9 |

Source

|

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)